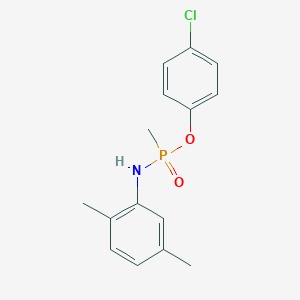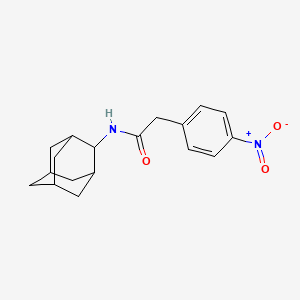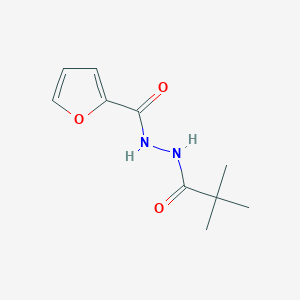![molecular formula C16H17NO3S B5723659 methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate CAS No. 5762-24-3](/img/structure/B5723659.png)
methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-dimethyl-2-[(phenylacetyl)amino]-3-thiophenecarboxylate (MDPT) is a synthetic compound that belongs to the class of thiophene derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience. In
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Anticancer Properties
Thiophene derivatives, like the one , have been extensively studied for their anticancer properties . They are known to exhibit a range of biological activities, and their incorporation into drug design has led to the development of compounds with potential chemotherapeutic effects .
Anti-inflammatory Applications
The anti-inflammatory potential of thiophene compounds is another area of interest. These compounds can be designed to target specific inflammatory pathways, offering a promising approach for the treatment of chronic inflammatory diseases .
Antimicrobial Activity
Research has shown that thiophene derivatives can be effective against a variety of microbial strains. Their structural diversity allows for the synthesis of compounds that can combat resistant bacteria, making them valuable in the development of new antibiotics .
Material Science: Organic Semiconductors
In the field of material science, thiophene-based molecules are pivotal in the advancement of organic semiconductors . Their electrical properties make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .
Corrosion Inhibition
Industrial applications of thiophene derivatives include their use as corrosion inhibitors . These compounds can provide protection for metals and alloys against corrosion, which is crucial in extending the life of industrial machinery .
Anesthetic Properties
Specific thiophene derivatives have been utilized in medical settings as anesthetics. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe due to its effectiveness as a voltage-gated sodium channel blocker .
Cardiovascular Therapeutics
Thiophene derivatives are also explored for their cardiovascular benefits, including antihypertensive and anti-atherosclerotic properties. These compounds can be tailored to address various cardiovascular conditions, offering a targeted therapeutic approach .
Synthetic Methodologies
Lastly, the synthesis of thiophene derivatives itself is a significant area of research. Various synthetic methods, such as the Gewald reaction and Paal–Knorr synthesis, are employed to create aminothiophene derivatives, which are then used in further applications .
Eigenschaften
IUPAC Name |
methyl 4,5-dimethyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-10-11(2)21-15(14(10)16(19)20-3)17-13(18)9-12-7-5-4-6-8-12/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCVEMLXJQLQQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90357853 |
Source


|
| Record name | methyl 4,5-dimethyl-2-(2-phenylacetamido)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4,5-dimethyl-2-(2-phenylacetamido)thiophene-3-carboxylate | |
CAS RN |
5762-24-3 |
Source


|
| Record name | methyl 4,5-dimethyl-2-(2-phenylacetamido)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90357853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)
![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![isopropyl 4-ethyl-5-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5723607.png)
![N-(2,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5723608.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)

![4-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5723633.png)



![3-methyl-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5723662.png)